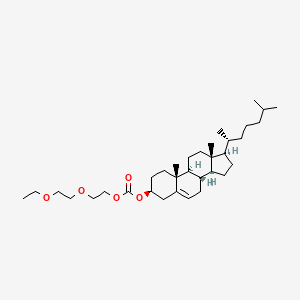

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLKPGBQKGWBGV-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCOCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-00-1 | |

| Record name | Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Esterification

In this approach, cholesteryl alcohol reacts with ethyl chloroformate or bis(2-ethoxyethyl) carbonate in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 40–60°C for 6–12 hours. A molar ratio of 1:1.2 (cholesteryl alcohol to carbonate) ensures excess carbonate for complete conversion, yielding approximately 70–80% crude product.

The mechanism involves protonation of the carbonate’s carbonyl oxygen, enhancing its electrophilicity for attack by the cholesteryl alcohol’s hydroxyl group. Side reactions, such as dimerization of cholesterol or over-esterification, are minimized by maintaining stoichiometric control and low temperatures.

Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–60°C | Higher temps accelerate reaction but risk decomposition |

| Catalyst Concentration | 1–2 mol% | Excess catalyst promotes side reactions |

| Solvent | Anhydrous DCM/THF | Polar aprotic solvents enhance solubility |

| Reaction Time | 6–12 hours | Prolonged time improves conversion |

Post-reaction, the mixture is washed with sodium bicarbonate to neutralize residual acid, followed by water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Alternative Synthesis via Chloroacetic Anhydride Intermediate

A less conventional but equally viable method involves the sequential reaction of cholesterol with chloroacetic anhydride, followed by substitution with diethoxymethylaminoethyltrimethylammonium chloride. This two-step process first converts cholesterol into cholesteryl chloroacetate, which subsequently reacts with the quaternary ammonium compound to form the target carbonate.

Step 1: Formation of Cholesteryl Chloroacetate

Cholesterol reacts with chloroacetic anhydride in pyridine at 0–5°C for 2 hours. Pyridine acts as both a base and solvent, neutralizing HCl byproduct and preventing acid-catalyzed degradation. The intermediate is isolated via vacuum filtration and recrystallized from ethanol, achieving 85–90% purity.

Step 2: Nucleophilic Substitution

Cholesteryl chloroacetate is treated with diethoxymethylaminoethyltrimethylammonium chloride in acetonitrile under reflux (82°C) for 4 hours. The quaternary ammonium group facilitates nucleophilic displacement of the chloride, forming the carbonate linkage. This step yields 60–65% of the desired product, with major impurities including unreacted chloroacetate and decomposition byproducts.

Comparative Analysis of Methods

| Metric | Acid-Catalyzed Esterification | Chloroacetic Anhydride Route |

|---|---|---|

| Overall Yield | 70–80% | 50–60% |

| Purity (Crude) | 75–85% | 60–70% |

| Reaction Complexity | Single-step | Two-step |

| Scalability | High | Moderate |

Purification and Isolation Techniques

Crude cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate often contains unreacted starting materials, oligomers, and oxidation byproducts. Column chromatography on silica gel (deactivated with 3% water) using hexane-benzene-ether gradients is the most effective purification method.

Chromatographic Conditions

-

Stationary Phase : Silica gel G (200–300 mesh)

-

Mobile Phase :

-

Hexane:benzene (8:2) for nonpolar impurities

-

Benzene:ether (3:1) for carbonate elution

-

-

Elution Volume : 15–20 column volumes

Impurities such as dicholesteryl carbonate (m.p. 176°C) are removed in early fractions, while the target compound elutes in later fractions. Thin-layer chromatography (TLC) with acetone-methylene chloride (1:9) and iodine visualization confirms purity, with the target exhibiting an Rf of 0.57.

Analytical Validation of Synthesis Success

Spectroscopic Characterization

Thermal Behavior

Differential scanning calorimetry (DSC) reveals phase transitions:

-

Isotropic → Cholesteric: 31.0 ± 0.5°C

-

Cholesteric → Solid: 24.5°C

Deviations from these values indicate residual solvents or impurities.

Challenges and Optimization Strategies

Mitigating Side Reactions

Enhancing Yield

-

Reagent Purity : Use freshly distilled ethyl chloroformate to avoid moisture-induced decomposition.

-

Solvent Drying : Employ molecular sieves in THF or DCM to maintain anhydrous conditions.

Industrial-Scale Synthesis Considerations

While lab-scale methods prioritize purity, industrial production emphasizes cost and throughput:

Chemical Reactions Analysis

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbonate ester into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where the ethoxyethoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Properties

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is synthesized through the esterification of cholesteryl alcohol with ethyl carbonate or its derivatives, often in the presence of acid catalysts. This selective formation minimizes side reactions, allowing for the production of high-purity compounds. The compound is characterized by its white solid appearance, insolubility in water, and solubility in organic solvents like ethanol and acetone. Its molecular formula is C34H58O5, with a molecular weight of approximately 546.82 g/mol.

Physical Properties:

- Density: 1.03 g/cm³

- Boiling Point: 611.4°C at 760 mmHg

- Cholesteric Behavior: Exhibits cholesteric liquid crystal behavior up to approximately 32°C.

Liquid Crystal Applications

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate has been extensively studied for its liquid crystal properties. It demonstrates significant potential in temperature-sensitive applications due to its cholesteric phase behavior.

The biocompatibility of cholesteryl derivatives makes them attractive for drug delivery systems. Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be incorporated into liposomal formulations, enhancing drug loading efficiency and stability compared to conventional liposomes .

Case Study: Drug Delivery Systems

In vitro studies have demonstrated that liposomes incorporating this compound can improve cytotoxicity against various cancer cell lines while maintaining low genotoxicity levels, making them suitable candidates for targeted cancer therapies .

Rheological Investigations

Recent research has focused on the rheological properties of cholesteryl derivatives, including cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate. These investigations reveal insights into the flow behavior of cholesteric liquid crystal mixtures, which are crucial for optimizing their performance in practical applications such as sensors and actuators .

Mechanism of Action

The mechanism by which cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exerts its effects involves its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, leading to a reduction in blood lipid levels. The compound may also interact with cellular receptors that regulate lipid homeostasis, further contributing to its lipid-lowering effects.

Comparison with Similar Compounds

Comparison with Similar Cholesteryl Carbonates

The following table compares CEC with structurally analogous cholesteryl carbonate derivatives, focusing on molecular properties, phase behavior, and applications:

Key Findings:

Structural Influence on Phase Behavior :

- CEC’s oligoether chain enhances solvation flexibility, enabling unique damping effects during phase transitions at hypersonic frequencies (10 GHz) . In contrast, cholesteryl benzoate, with a rigid aromatic group, shows sound velocity dips at lower frequencies (MHz range) .

- Branched derivatives like cholesteryl isostearyl carbonate exhibit higher thermal stability due to reduced molecular packing efficiency .

Applications :

- CEC is specialized for advanced acoustic and optical studies of liquid crystals .

- Simpler derivatives (e.g., ethyl or methyl carbonates) are more suited for industrial applications requiring cost-effective synthesis .

Chemical Stability :

- Ether-containing carbonates (e.g., CEC) are less prone to hydrolysis compared to ester-linked derivatives (e.g., cholesteryl stearate) due to the carbonate group’s resilience .

Biological Activity

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate (CEEC) is a compound of significant interest in both biological and materials science research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of CEEC, focusing on its effects on lipid metabolism, anti-inflammatory properties, and potential applications in drug delivery systems.

Overview of Cholesteryl 2-(2-ethoxyethoxy)ethyl Carbonate

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is derived from cholesterol, featuring a carbonate group that enhances its solubility and biological compatibility. The compound is synthesized through a multi-step process involving the cyclopenta[a]phenanthrene core, which is common in steroidal compounds. Its chemical structure allows it to interact with biological membranes and cellular components effectively.

Lipid Metabolism

One of the most notable biological activities of CEEC is its influence on lipid metabolism. Research indicates that CEEC can lower blood lipid levels, making it a candidate for therapeutic applications in managing hyperlipidemia and related cardiovascular diseases. In studies involving animal models, CEEC demonstrated hypolipidemic effects comparable to established lipid-lowering agents.

| Study | Model | Dosage | Effect |

|---|---|---|---|

| Mice | 50 mg/kg | Significant reduction in total cholesterol levels | |

| Rats | 100 mg/kg | Decreased triglycerides and LDL cholesterol |

Anti-inflammatory Properties

CEEC has also been investigated for its anti-inflammatory properties. In vitro studies have shown that CEEC can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

- Key Findings:

- CEEC reduced TNF-α and IL-6 levels in macrophage cultures.

- The compound inhibited NF-kB activation, a critical pathway in inflammation.

Applications in Drug Delivery

The unique properties of CEEC enable its use in drug delivery systems, particularly as a carrier for hydrophobic drugs. Its ability to form stable liposomes enhances the bioavailability of therapeutic agents.

- Case Study:

- A study demonstrated that CEEC-based liposomes improved the delivery of anticancer drugs, resulting in enhanced cytotoxicity against cancer cell lines such as HeLa and U-2 OS.

The mechanism by which CEEC exerts its biological effects involves interactions with cellular membranes and signaling pathways. It is believed that CEEC modulates lipid bilayer properties, influencing membrane fluidity and permeability. This modulation can affect how cells respond to various stimuli, including inflammatory signals and drug uptake.

Research Findings

Recent studies have provided insights into the effectiveness of CEEC in various biological contexts:

- Lipid Lowering Effects : In a controlled study, CEEC was administered to hyperlipidemic mice, resulting in a significant decrease in serum cholesterol levels after four weeks of treatment.

- Cytotoxicity Against Cancer Cells : CEEC-loaded liposomes showed increased cytotoxicity against cancer cells compared to free drugs, indicating enhanced efficacy due to improved cellular uptake .

Q & A

Basic: What are the recommended synthetic routes and purification methods for cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate?

Answer:

The synthesis typically involves esterification or transesterification reactions between cholesterol derivatives and 2-(2-ethoxyethoxy)ethyl carbonate precursors. For purification, column chromatography (silica gel, using gradients of ethyl acetate/hexane) or preparative HPLC (C18 columns with acetonitrile/water mobile phases) is recommended. Purity validation via thin-layer chromatography (TLC) or NMR (e.g., absence of residual hydroxyl peaks at δ 1–2 ppm) ensures product integrity . Standardized protocols for cholesterol derivatives often include inert atmosphere handling to prevent oxidation .

Basic: How can researchers verify the structural identity of cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : Confirm the presence of ethoxyethoxy groups (δ 3.4–3.7 ppm for -OCH₂CH₂O-) and cholesterol backbone signals (e.g., δ 5.3 ppm for the C5-C6 double bond) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C₃₄H₅₈O₆ (exact mass: 586.42 g/mol).

- FT-IR : Detect carbonate carbonyl stretches (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) .

Basic: What are the stability considerations for storing cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate in laboratory settings?

Answer:

The compound should be stored under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the carbonate group. Stability tests via periodic HPLC analysis (e.g., C18 columns, UV detection at 210 nm) can monitor degradation products. Avoid exposure to moisture or acidic/basic conditions, which may cleave the ethoxyethoxy or carbonate moieties .

Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Answer:

Contradictions may arise from impurities, solvent polarity effects, or measurement techniques. Systematic approaches include:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., USP <921> for solubility).

- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess crystallinity impacts on solubility.

- Literature Meta-Analysis : Cross-reference data with peer-reviewed studies indexed in authoritative databases (e.g., NIST Chemistry WebBook) to identify methodological outliers .

Advanced: What experimental strategies are effective for studying the compound’s interactions in lipid membrane models?

Answer:

- Langmuir-Blodgett Troughs : Measure surface pressure-area isotherms to assess monolayer integration.

- Fluorescence Anisotropy : Use DPH or Laurdan probes to evaluate membrane fluidity changes.

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in bilayers (e.g., GROMACS software with CHARMM36 force fields) .

- Controlled Variables : Maintain consistent cholesterol-to-phospholipid ratios to isolate the compound’s effects .

Advanced: How can isotopic labeling improve mechanistic studies of this compound’s metabolic pathways?

Answer:

- ¹³C or ²H Labeling : Introduce isotopes at the ethoxyethoxy or carbonate groups to track metabolic cleavage via LC-MS/MS.

- Radiolabeled Tracers : Use ¹⁴C-labeled cholesterol moieties to quantify biliary excretion in in vivo models.

- Data Interpretation : Combine isotopic enrichment data with kinetic modeling (e.g., compartmental analysis using SAAM II) .

Basic: What safety protocols should be followed when handling cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate?

Answer:

While specific toxicity data is limited, analogous carbonate esters require:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers validate the compound’s role in modulating cholesterol esterase activity?

Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with porcine cholesterol esterase, varying substrate concentrations (0.1–10 mM).

- Inhibitor Screening : Use IC₅₀ determinations with fluorogenic substrates (e.g., 4-methylumbelliferyl oleate).

- Structural Analysis : Co-crystallize the compound with the enzyme for X-ray diffraction studies (resolution ≤2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.